molecular formula C12H13ClFNO2 B2877150 2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide CAS No. 2411265-05-7

2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide

Cat. No. B2877150
CAS RN: 2411265-05-7
M. Wt: 257.69
InChI Key: ZUJINUAVAFIODO-UHFFFAOYSA-N
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Description

2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide, also known as JNJ-1661010, is a novel selective serotonin reuptake inhibitor (SSRI) developed for the treatment of major depressive disorder (MDD). This compound is a potent and highly selective inhibitor of the serotonin transporter (SERT) with a unique mechanism of action.

Mechanism of Action

2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide selectively inhibits the reuptake of serotonin by the SERT, leading to an increase in extracellular serotonin levels in the brain. This increase in serotonin signaling is thought to contribute to the antidepressant effects of 2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide.
Biochemical and Physiological Effects:
2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide has been shown to increase extracellular serotonin levels in the brain, leading to enhanced serotonin signaling. This increase in serotonin signaling is thought to contribute to the antidepressant effects of 2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide. 2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide has also been shown to have minimal effects on other neurotransmitter systems, such as dopamine and norepinephrine, which may contribute to its favorable side effect profile.

Advantages and Limitations for Lab Experiments

2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide has several advantages for use in lab experiments. It is a highly selective inhibitor of the SERT, which allows for the specific manipulation of serotonin signaling. It also has a favorable side effect profile, which minimizes confounding effects in behavioral experiments.
However, 2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide also has some limitations. It has a relatively short half-life, which may limit its usefulness in chronic dosing experiments. It also has limited solubility in aqueous solutions, which may require the use of organic solvents in experiments.

Future Directions

2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide has several potential future directions for research. One area of interest is the potential use of 2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide in the treatment of other psychiatric disorders, such as anxiety disorders or obsessive-compulsive disorder. Another area of interest is the potential use of 2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide in combination with other medications, such as mood stabilizers or antipsychotics.
Conclusion:
In conclusion, 2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide is a novel selective serotonin reuptake inhibitor with a unique mechanism of action. It has shown promising results in the treatment of MDD and has several potential future directions for research. Its highly selective inhibition of the SERT and favorable side effect profile make it a promising candidate for further study in the treatment of psychiatric disorders.

Synthesis Methods

The synthesis of 2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide involves the reaction of 3-(4-fluorophenyl)-3-hydroxycyclobutanone with 2-chloroacetamide in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired product using a reducing agent.

Scientific Research Applications

2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide has been extensively studied for its potential use in the treatment of MDD. Preclinical studies have demonstrated its efficacy in reducing depressive-like behaviors in animal models of depression. Clinical trials have also shown promising results, with 2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide demonstrating significant improvement in depressive symptoms compared to placebo.

properties

IUPAC Name

2-chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO2/c13-7-11(16)15-10-5-12(17,6-10)8-1-3-9(14)4-2-8/h1-4,10,17H,5-7H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJINUAVAFIODO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C2=CC=C(C=C2)F)O)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide

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